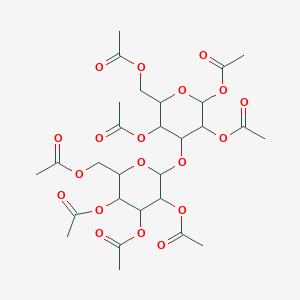
ラミナリビオース・パーアセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laminaribiose octaacetate is a biochemical reagent used primarily in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of laminaribiose, a disaccharide composed of two glucose molecules linked by a β-1,3-glycosidic bond. Laminaribiose octaacetate is formed by acetylating all the hydroxyl groups of laminaribiose, resulting in a compound with the molecular formula C28H38O19 and a molecular weight of 678.59 g/mol .
科学的研究の応用
Laminaribiose octaacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate-protein interactions and glycan recognition.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to modulate biological processes.
Industry: Utilized in the production of bioactive compounds and as a precursor for the synthesis of other valuable chemicals
作用機序
Target of Action
Laminaribiose peracetate primarily targets enzymes such as sucrose phosphorylase (SP) and laminaribiose phosphorylase (LP) . These enzymes play a crucial role in the biochemical synthesis of laminaribiose from sucrose and glucose .
Mode of Action
The compound interacts with its targets through a bienzymatic reaction system . In this system, sucrose is first converted to glucose-1-phosphate (G-1-P) and fructose by SP . Then, the intermediates, glucose, and G-1-P are condensed catalyzed by LP to form laminaribiose .
Biochemical Pathways
The primary biochemical pathway affected by laminaribiose peracetate involves the conversion of sucrose and glucose into laminaribiose . This process is facilitated by the action of SP and LP, which work together in a bienzymatic reaction system . The downstream effects of this pathway include the production of laminaribiose, a disaccharide with potential applications in medicine, food, and agriculture .
Pharmacokinetics
It’s known that the compound is produced in a continuous enzymatic production system . The productivity of laminaribiose was found to be 5.6 mg Laminaribiose L enzyme bed −1h−1 .
Result of Action
The result of the action of laminaribiose peracetate is the production of laminaribiose from sucrose and glucose . This process results in a high concentration of laminaribiose, which is considered a building block for new pharmaceuticals .
Action Environment
The action of laminaribiose peracetate is influenced by various environmental factors. For instance, the temperature plays a significant role in the enzymatic production of laminaribiose . The process is conducted at a temperature of 35 °C in a packed bed reactor system . Other factors such as the enzyme ratio and the size of the enzyme particles also influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
Laminaribiose peracetate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it may be a substrate for certain enzymes involved in carbohydrate metabolism
Cellular Effects
The effects of laminaribiose peracetate on various types of cells and cellular processes are not well-documented. Laminaribiose, the parent compound, has been shown to exhibit prebiotic properties, promoting the growth of beneficial bacteria such as Lactobacillus species
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of laminaribiose peracetate on cellular function in laboratory settings are not well-documented. A continuous enzymatic production system of laminaribiose has been reported, suggesting that laminaribiose and its derivatives could be stable under certain conditions .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of laminaribiose peracetate in animal models. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving laminaribiose peracetate are not well-studied. Laminaribiose can be synthesized from sucrose using certain enzymes, suggesting that laminaribiose peracetate could be involved in similar pathways .
準備方法
Synthetic Routes and Reaction Conditions
Laminaribiose octaacetate is typically synthesized through the acetylation of laminaribiose. The process involves reacting laminaribiose with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure complete acetylation of all hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of laminaribiose octaacetate can be scaled up by using continuous enzymatic processes. For instance, laminaribiose can be produced from sucrose and glucose using immobilized enzymes such as sucrose phosphorylase and laminaribiose phosphorylase. The resulting laminaribiose is then acetylated to form laminaribiose octaacetate .
化学反応の分析
Types of Reactions
Laminaribiose octaacetate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield laminaribiose.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols can be used to replace acetyl groups.
Major Products Formed
Hydrolysis: Laminaribiose.
Oxidation: Carboxylated or aldehyde derivatives of laminaribiose.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Cellobiose octaacetate: Another acetylated disaccharide, but with a β-1,4-glycosidic bond.
Maltose octaacetate: An acetylated disaccharide with an α-1,4-glycosidic bond.
Sucrose octaacetate: An acetylated disaccharide with both α-1,2 and β-1,2 glycosidic bonds.
Uniqueness
Laminaribiose octaacetate is unique due to its β-1,3-glycosidic bond, which is less common compared to the β-1,4 and α-1,4 linkages found in cellobiose and maltose, respectively. This unique linkage imparts distinct biochemical properties, making it valuable for specific research applications in glycobiology .
特性
IUPAC Name |
[3,4,5-triacetyloxy-6-[2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUPCAOOLXBPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
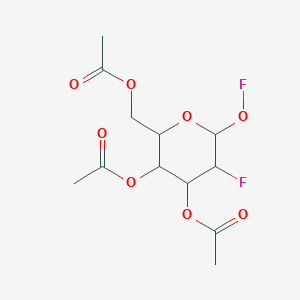
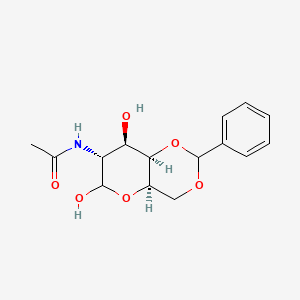
![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)
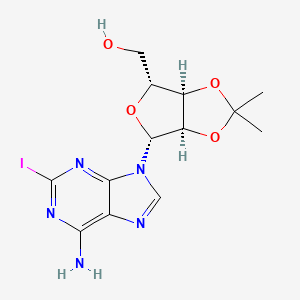
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)
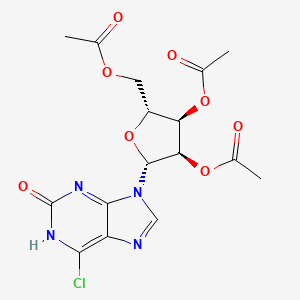
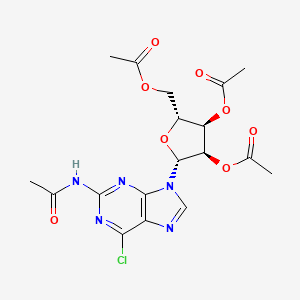


![(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)

